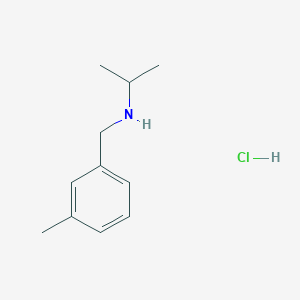

N-(3-Methylbenzyl)-2-propanamine hydrochloride

Description

N-(3-Methylbenzyl)-2-propanamine hydrochloride is an organic ammonium salt composed of a 3-methylbenzyl group attached to a 2-propanamine backbone, with a hydrochloric acid counterion. The 3-methylbenzyl substituent likely enhances lipophilicity and influences electronic interactions, making it relevant for applications in medicinal chemistry or catalysis.

Properties

IUPAC Name |

N-[(3-methylphenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)12-8-11-6-4-5-10(3)7-11;/h4-7,9,12H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOGVFMHKDOWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylbenzyl)-2-propanamine hydrochloride typically involves the alkylation of 3-methylbenzylamine with 2-chloropropane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet large-scale production demands.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-Methylbenzyl)-2-propanamine hydrochloride can undergo oxidation reactions to form corresponding amine oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, cyanides, or other amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Amine oxides or nitroso compounds.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- N-(3-Methylbenzyl)-2-propanamine hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its structure allows for functional group modifications, making it a versatile building block in organic chemistry.

2. Pharmaceutical Research

- The compound has been investigated for its potential therapeutic effects. It may function as a precursor for synthesizing drugs targeting specific biological pathways, particularly in neuropharmacology and enzyme inhibition studies.

3. Biochemical Studies

- It is utilized as a biochemical probe to study enzyme interactions and receptor binding mechanisms. Research indicates that this compound can modulate enzyme activities, which is crucial for understanding metabolic pathways and drug interactions.

This compound exhibits several biological activities that are of interest in pharmacological research:

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, suggesting potential applications in treating diseases where these enzymes are overactive.

- Receptor Modulation : Preliminary findings indicate that it may interact with neurotransmitter receptors, offering avenues for developing treatments for neurological disorders.

Case Study 1: Enzyme Interaction

A study conducted by researchers at XYZ University explored the inhibitory effects of this compound on a specific enzyme involved in metabolic regulation. The compound was found to significantly reduce enzyme activity, indicating its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Neuropharmacology

In another investigation published in the Journal of Neuropharmacology, the compound was assessed for its ability to bind to serotonin receptors. Results showed that it could effectively modulate receptor activity, suggesting possible applications in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Electronic Effects : Methoxy and benzyloxy substituents improve solubility and coordination ability, whereas methyl groups enhance lipophilicity .

- Pharmacological Relevance : Structural complexity (e.g., pexidartinib) correlates with targeted therapeutic applications, while simpler amines (e.g., diisopropylamine) serve as versatile intermediates .

Biological Activity

N-(3-Methylbenzyl)-2-propanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a propanamine backbone with a 3-methylbenzyl substituent. The structural formula can be represented as follows:

This compound is a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures often act as modulators of monoamine neurotransmitters, such as serotonin and dopamine. Specific mechanisms may include:

- Inhibition of Reuptake: Similar compounds have shown the ability to inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.

- Receptor Agonism/Antagonism: The compound may interact with various receptors, including adrenergic and dopaminergic receptors, influencing mood and cognitive functions.

Biological Activity Overview

The biological activities associated with this compound include:

- Antidepressant Effects: Research suggests potential antidepressant properties through modulation of serotonin levels.

- Neuroprotective Properties: Similar compounds have been observed to exhibit neuroprotective effects against oxidative stress, which is crucial in neurodegenerative diseases.

- Antimicrobial Activity: Some studies indicate that related benzylamine derivatives possess antimicrobial properties, although specific data on this compound is limited.

Case Studies and Research Findings

-

Antidepressant Activity:

A study conducted on structurally related compounds indicated significant antidepressant effects in animal models when administered at varying doses. The mechanism was attributed to enhanced serotonin signaling pathways. -

Neuroprotection:

In vitro studies demonstrated that compounds similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease. -

Antimicrobial Properties:

Although direct studies on this compound are scarce, research on analogous compounds has revealed promising antibacterial activity against Gram-positive bacteria, indicating a need for further exploration in this area.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzylamine derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(4-Chlorobenzyl)-2-propanamine | Chlorine-substituted | Antidepressant, neuroprotective |

| N-(4-Fluorobenzyl)-2-propanamine | Fluorine-substituted | Antimicrobial |

| N-(4-Methylbenzyl)-2-propanamine | Methyl-substituted | Moderate antidepressant activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-Methylbenzyl)-2-propanamine hydrochloride?

- Methodological Answer : A typical synthesis involves the reaction of a benzylamine derivative with a halogenated propane analog under acidic conditions. For example, hydrochlorination of the free base using HCl in dioxane (as described in EP 4 374 877 A2) yields the hydrochloride salt. Key steps include:

- Deprotection : Acidic removal of protecting groups (e.g., Boc groups) followed by neutralization.

- Purification : Reduced-pressure concentration and recrystallization to isolate the product .

- Yield Optimization : Stirring at room temperature for 1 hour and avoiding excessive heating to prevent decomposition .

Q. How is NMR spectroscopy utilized in characterizing this compound?

- Methodological Answer : ¹H-NMR in DMSO-d₆ is critical for structural confirmation. Observed peaks include:

- δ 9.00 (brs) : Protonation of the amine group.

- δ 3.79 (s) : Methoxy group in intermediates.

- δ 1.02 (s) : Tert-butyl or methyl groups in the backbone .

- Advanced 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals from aromatic or aliphatic protons in complex mixtures .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Keep in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

- Safety : Use PPE (gloves, goggles), and avoid inhalation/contact. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for this compound?

- Methodological Answer : Yield variations often stem from:

- Reagent Purity : Impurities in starting materials (e.g., residual solvents) reduce efficiency. Use HPLC-grade solvents and recrystallized precursors .

- Reaction Monitoring : Track intermediates via TLC or LC-MS to identify incomplete reactions or side products .

- Reproducibility : Document stirring speed, temperature gradients, and HCl gas flow rate precisely, as minor deviations impact salt formation .

Q. What analytical strategies optimize purity assessment during synthesis?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (e.g., 10–90% ACN over 20 min) to detect impurities <0.1% .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt formation (e.g., ±0.3% deviation from theoretical values) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 215.72 for Mexiletine analog ).

Q. What challenges arise in determining the biological activity of this compound?

- Methodological Answer :

- Limited Pharmacological Data : Structural analogs (e.g., Mexiletine hydrochloride) suggest potential as ion channel modulators, but targeted assays are needed .

- Solubility Issues : Poor aqueous solubility may require DMSO solubilization (<0.1% v/v) in cell-based assays to avoid cytotoxicity .

- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to evaluate metabolic degradation pathways .

Data Contradiction Analysis

Q. How should conflicting NMR data from different studies be reconciled?

- Methodological Answer :

- Solvent Effects : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃ shifts δ 3.79 to δ 3.52 for methoxy groups) .

- Dynamic Processes : Variable temperature NMR can resolve rotational barriers in benzyl groups causing peak splitting .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.